molecular formula C19H15BrN2O5 B10900598 (2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid

(2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid

Cat. No.: B10900598
M. Wt: 431.2 g/mol
InChI Key: LLAXCFPNRPUVFG-MDWZMJQESA-N
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Description

(2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes bromine, cyano, methoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include bromination, cyano group introduction, and coupling reactions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Researchers explore its efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. It is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenylacetic acid: This compound shares a similar structure but lacks the cyano and amino groups.

    2-Bromo-2-(4-methoxyphenyl)acetic acid: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

(2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H15BrN2O5

Molecular Weight

431.2 g/mol

IUPAC Name

2-[2-bromo-4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

InChI

InChI=1S/C19H15BrN2O5/c1-26-15-5-3-14(4-6-15)22-19(25)13(10-21)8-12-2-7-17(16(20)9-12)27-11-18(23)24/h2-9H,11H2,1H3,(H,22,25)(H,23,24)/b13-8+

InChI Key

LLAXCFPNRPUVFG-MDWZMJQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)O)Br)/C#N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)Br)C#N

Origin of Product

United States

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